molecular formula C9H8N2O2 B8630691 2-carbamoyl-5-hydroxy-1H-indole

2-carbamoyl-5-hydroxy-1H-indole

Cat. No.: B8630691
M. Wt: 176.17 g/mol
InChI Key: VLDZAMRHGMFFFB-UHFFFAOYSA-N
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Description

2-Carbamoyl-5-hydroxy-1H-indole is a substituted indole derivative featuring a carbamoyl group (-CONH2) at the 2-position and a hydroxyl (-OH) group at the 5-position. For instance, describes the preparation of N-carbamimidoyl-2-(1H-indol-1-yl)acetamide, which involves coupling a carbamoyl-like moiety to an indole scaffold using HATU and N-methylmorpholine (NMM) . This suggests that this compound could be synthesized via similar coupling reactions, where a hydroxylated indole precursor (e.g., 5-hydroxyindole) reacts with a carbamoylating agent.

The compound’s functional groups likely confer unique physicochemical properties. The carbamoyl group at C2 is polar and hydrogen-bond-capable, while the hydroxyl group at C5 enhances solubility in polar solvents and may contribute to antioxidant or metal-chelating activity, as seen in other hydroxylated indoles (e.g., 5-hydroxyindole derivatives in ) . Potential applications include medicinal chemistry, where such substituents are often leveraged for bioactivity, though specific pharmacological data for this compound remain unexplored in the provided sources.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-hydroxy-1H-indole-2-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-9(13)8-4-5-3-6(12)1-2-7(5)11-8/h1-4,11-12H,(H2,10,13)

InChI Key

VLDZAMRHGMFFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2-carbamoyl-5-hydroxy-1H-indole and structurally related indole derivatives:

Compound Name Substituents (Position) Functional Groups Melting Point (°C) Key Spectral Data (NMR δ, ppm)
This compound Carbamoyl (C2), Hydroxy (C5) -CONH2, -OH Not reported Not available in sources
Indole-5-carboxylic acid Carboxylic acid (C5) -COOH 208–210 1H-NMR (CD3OD): δ 7.65–7.62 (d, 1H)
Ethyl indole-2-carboxylate Ester (C2) -COOEt Not reported 1H-NMR: δ 4.24 (q), 1.29 (t)
5-Cyanoindole Cyano (C5) -CN Not reported Not available in sources
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide Carbamimidoyl (C2) -NH-C(=NH)-NH2 Not reported 1H-NMR (CD3OD): δ 7.65–7.62 (d, 1H)

Key Observations:

  • Functional Group Impact : The carbamoyl group in this compound is less acidic than the carboxylic acid in indole-5-carboxylic acid but more polar than the ester in ethyl indole-2-carboxylate. This affects solubility and reactivity; for example, carbamoyl groups are stable under basic conditions but may undergo hydrolysis under strong acidic or enzymatic conditions .
  • Substituent Position: The hydroxyl group at C5 in the target compound contrasts with the nitro or cyano groups in analogs like 5-nitroindole () or 5-cyanoindole ().

Spectral Data and Characterization

  • NMR Trends : The 1H-NMR of N-carbamimidoyl-2-(1H-indol-1-yl)acetamide () shows deshielded aromatic protons (δ 7.65–7.62 ppm) due to electron-withdrawing substituents, a pattern likely mirrored in this compound . In contrast, indole-5-carboxylic acid exhibits similar aromatic shifts but distinct signals for the -COOH group .

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